molecular formula C6H15NOSi B11922101 2-(((Trimethylsilyl)oxy)methyl)aziridine CAS No. 88419-41-4

2-(((Trimethylsilyl)oxy)methyl)aziridine

Cat. No.: B11922101
CAS No.: 88419-41-4
M. Wt: 145.27 g/mol
InChI Key: XOSFZPAZXZBINH-UHFFFAOYSA-N
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Description

2-(((Trimethylsilyl)oxy)methyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Trimethylsilyl)oxy)methyl)aziridine typically involves the reaction of aziridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(((Trimethylsilyl)oxy)methyl)aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted amines.

    Oxidation: Aziridine N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

2-(((Trimethylsilyl)oxy)methyl)aziridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Polymer Chemistry: Used in the preparation of polyamines through ring-opening polymerization.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Material Science: Employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(((Trimethylsilyl)oxy)methyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of various products. The trimethylsilyl group enhances the reactivity of the compound by stabilizing the intermediate species formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Trimethylsilyl)oxy)methyl)aziridine is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity compared to other aziridines. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

88419-41-4

Molecular Formula

C6H15NOSi

Molecular Weight

145.27 g/mol

IUPAC Name

aziridin-2-ylmethoxy(trimethyl)silane

InChI

InChI=1S/C6H15NOSi/c1-9(2,3)8-5-6-4-7-6/h6-7H,4-5H2,1-3H3

InChI Key

XOSFZPAZXZBINH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1CN1

Origin of Product

United States

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